Disperse blue 359

説明

The exact mass of the compound 2-Anthracenecarbonitrile, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-amino-4-(ethylamino)-9,10-dioxoanthracene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c1-2-20-12-7-9(8-18)15(19)14-13(12)16(21)10-5-3-4-6-11(10)17(14)22/h3-7,20H,2,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXPWKWYLDEURI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C2C(=C(C(=C1)C#N)N)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1069584 | |

| Record name | 2-Anthracenecarbonitrile, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62570-50-7 | |

| Record name | 1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-2-anthracenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62570-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Anthracenecarbonitrile, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062570507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenecarbonitrile, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenecarbonitrile, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1069584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Disperse Blue 359: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 359, a synthetic dye belonging to the anthraquinone class, is a compound of significant interest in various industrial and research applications. Primarily utilized as a disperse dye for synthetic fibers such as polyester, its chemical properties also make it a subject of study in materials science and toxicology. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, tailored for a scientific audience.

Chemical Structure and Identification

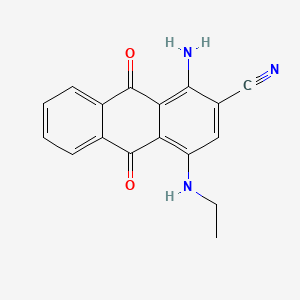

The chemical identity of this compound is well-established. It is an amino and ethylamino substituted anthraquinone with a nitrile group.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-amino-4-(ethylamino)-9,10-dioxoanthracene-2-carbonitrile[1][2] |

| CAS Number | 62570-50-7[1][2][3][4] |

| Molecular Formula | C₁₇H₁₃N₃O₂[3][4][5] |

| Molecular Weight | 291.31 g/mol [3][4] |

| Chemical Structure | An anthraquinone core with an amino group at position 1, an ethylamino group at position 4, and a carbonitrile group at position 2. |

Note: Some sources may incorrectly cite the molecular formula as C₁₇H₁₃N₃O or C₁₆H₁₄N₂O₂. The correct and most consistently reported formula is C₁₇H₁₃N₃O₂.

Physicochemical Properties

This compound exhibits properties characteristic of disperse dyes, notably low water solubility and a high affinity for hydrophobic fibers. The available quantitative data on its physicochemical properties are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Dark blue to very dark blue solid | [6] |

| Boiling Point (Predicted) | 597.7 ± 50.0 °C | [6] |

| Density (Predicted) | 1.38 ± 0.1 g/cm³ | [6] |

| Water Solubility (20°C) | 6.7 µg/L | [6] |

| Vapor Pressure (25°C) | 0 Pa | [6] |

| pKa (Predicted) | 1.82 ± 0.20 | [6] |

| LogP (20°C) | 2.4 | [6] |

| Solubility | DMSO (Slightly) | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts from 1-aminoanthraquinone. The general synthetic pathway involves sulfonation, chlorination, amination, and cyanation.[5][7] The following is a representative experimental protocol derived from patent literature.[7]

Experimental Workflow for the Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound.

Step 1: Sulfonation of 1-Aminoanthraquinone

-

In a suitable reaction vessel, dissolve 1-aminoanthraquinone in a solvent such as N,N-dimethylformamide (DMF).

-

Slowly add chlorosulfonic acid to the solution while maintaining the temperature at a controlled level (e.g., 80-100°C).

-

After the addition is complete, continue stirring the mixture at an elevated temperature for several hours to ensure the completion of the reaction.

-

Cool the reaction mixture and precipitate the product, 1-aminoanthraquinone-2-sulfonic acid, by adding water.

-

Filter the precipitate, wash it with water until neutral, and dry.

Step 2: Chlorination

-

The 1-aminoanthraquinone-2-sulfonic acid is then converted to its corresponding sulfonyl chloride. This can be achieved by reacting it with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

Step 3: Amination with Ethylamine

-

The resulting 1-amino-2-sulfo-4-chloroanthraquinone is reacted with an excess of ethylamine in a suitable solvent.

-

The reaction is typically carried out under pressure and at an elevated temperature to facilitate the nucleophilic substitution of the chloro group with the ethylamino group, yielding 1-amino-4-(ethylamino)anthraquinone-2-sulfonic acid.

Step 4: Cyanation

-

The sulfonic acid group is then replaced by a nitrile group. This is achieved by reacting the product from the previous step with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent at an elevated temperature.

-

Upon completion of the reaction, the crude this compound is precipitated, filtered, and washed.

Purification:

The crude product can be purified by recrystallization from a suitable organic solvent or by other chromatographic techniques to obtain a high-purity dye.

Analytical Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the chemical structure and confirm the presence of the various functional groups (ethyl, amino, aromatic protons, and the nitrile carbon).

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be employed to determine the exact mass of the molecule and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino groups, the C≡N stretch of the nitrile group, and the C=O stretches of the anthraquinone core.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum in a suitable solvent can be recorded to determine the maximum absorption wavelength (λmax), which is characteristic of the dye's color.

Note: At the time of this writing, detailed, publicly available NMR, and IR spectra for this compound are limited.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the scientific literature regarding the involvement of this compound in any defined biological signaling pathways. Toxicological studies on disperse dyes, in general, suggest that some can be skin sensitizers. However, the specific molecular mechanisms and signaling cascades that might be perturbed by this compound have not been elucidated. Further research is required to understand its potential interactions with biological systems at a molecular level.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of this compound. The provided information on its identification, physicochemical properties, and a detailed synthesis protocol serves as a valuable resource for researchers and professionals in chemistry and materials science. The lack of detailed public data on its analytical characterization and biological activity highlights areas for future research to fully understand the scientific and toxicological profile of this widely used dye.

References

- 1. This compound (Technical Grade) | LGC Standards [lgcstandards.com]

- 2. Page loading... [guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. This compound preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 6. 1-Amino-4-((1-methylethyl)amino)anthraquinone | C17H16N2O2 | CID 6454445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN103965648A - this compound preparation method - Google Patents [patents.google.com]

An In-depth Technical Guide to CAS 62570-50-7: A Synthetic Anthraquinone Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the compound registered under CAS number 62570-50-7. Contrary to potential inquiries related to drug development, this chemical, identified as 1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-2-anthracenecarbonitrile and commonly known as Disperse Blue 359, is a synthetic dye with a history rooted in the textile industry rather than pharmacology. This guide will detail its background, discovery within the context of dye chemistry, and its fundamental properties. While the anthraquinone core is a recognized scaffold in medicinal chemistry, there is no scientific literature to support the investigation of this compound as a therapeutic agent.

Core Compound Identification and Properties

The compound with CAS number 62570-50-7 is an organic molecule belonging to the anthraquinone class of dyes.[1][2] Its primary application is as a disperse dye, a category of synthetic colorants designed for coloring hydrophobic fibers such as polyester and cellulose acetate.[1][3][4][5]

| Property | Value |

| Chemical Name | 1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-2-anthracenecarbonitrile[1][2] |

| Synonyms | This compound, C.I. This compound[1][2] |

| Molecular Formula | C₁₇H₁₃N₃O₂[1][2] |

| Molecular Weight | 291.30 g/mol [6][7] |

| Appearance | Blue powder |

| Class | Anthraquinone Dye, Disperse Dye[1][5] |

Background and Discovery: A History in Dye Technology

The discovery and development of CAS 62570-50-7 are intrinsically linked to the rise of synthetic fibers in the early 20th century. Natural dyes were largely unsuitable for these new hydrophobic materials, creating a need for a new class of dyes.[3]

-

1920s: The invention of cellulose acetate fibers spurred the development of the first disperse dyes.[1][3] British companies discovered that water-insoluble dyes could be milled with surfactants to create stable aqueous dispersions for dyeing.[3] Initially called "acetate dyes," their application expanded with the introduction of other synthetic fibers.[3]

-

1922: The first disperse dyes were produced by the Baden Aniline Soda Company in Germany.[5][8]

-

1950s: With the advent of polyester, the demand for high-performance disperse dyes grew rapidly, establishing them as a major product in the dye industry.[3][5][8] The term "disperse dyes" was officially adopted in 1953.[3]

This compound is a product of this technological evolution, designed to provide a stable and vibrant blue color to synthetic textiles.

Synthesis and Manufacturing

The manufacturing process for this compound is a multi-step chemical synthesis. A common method starts with 1-aminoanthraquinone and involves four main stages:[9][10]

-

Sulfonation: 1-aminoanthraquinone is reacted to produce 1-aminoanthraquinone-2-sulfonic acid.

-

Chlorination: The sulfonic acid derivative is then chlorinated.

-

Amination: An ethylamino group is introduced to the anthraquinone core.

-

Cyanation: A carbonitrile group is added to yield the final product, 1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-2-anthracenecarbonitrile.[9][10]

This synthetic pathway is outlined in the following workflow diagram.

The Anthraquinone Scaffold in Drug Discovery

While this compound is an industrial dye, the core anthraquinone structure is a well-established pharmacophore in medicinal chemistry, particularly in the development of anticancer agents.[11][12] Molecules like doxorubicin and mitoxantrone are anthraquinone derivatives that have been used clinically for cancer treatment.[11] Their mechanism of action often involves intercalation into DNA and inhibition of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[11]

The rigid, planar structure of the anthraquinone ring system is ideal for inserting between the base pairs of DNA.[11] This has led to extensive research into modifying the anthraquinone scaffold to develop new therapeutic agents with improved efficacy and reduced side effects.[11][13] It is conceivable that the initial query regarding CAS 62570-50-7 stemmed from the recognition of its anthraquinone core.

The diagram below illustrates the general relationship between the anthraquinone scaffold and its application in drug discovery.

References

- 1. Disperse dye - Wikipedia [en.wikipedia.org]

- 2. CAS 62570-50-7: 1-Amino-4-(ethylamino)-9,10-dihydro-9,10-d… [cymitquimica.com]

- 3. aatcc.org [aatcc.org]

- 4. What is the history of Disperse Blue development? - Blog [etowndyes.com]

- 5. Basic knowledge of dyes: disperse dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Development History Of Disperse Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 9. This compound preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN103965648A - this compound preparation method - Google Patents [patents.google.com]

- 11. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anthraquinone: a promising scaffold for the discovery and development of therapeutic agents in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of anthraquinone-triazene derivatives as novel antitumor agents causing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Fundamental Research Perspectives on 1-amino-4-(ethylamino)anthraquinone-2-carbonitrile and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-amino-4-(ethylamino)anthraquinone-2-carbonitrile, also known as Disperse Blue 359, is a synthetic compound belonging to the anthraquinone class.[1] While its primary application has been in the textile industry as a dye, the core anthraquinone scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting significant biological activities, including anticancer properties.[2][3][4][5][6] This technical guide aims to provide an in-depth overview of the fundamental research concerning 1-amino-4-(ethylamino)anthraquinone-2-carbonitrile and, due to the limited publicly available data on this specific molecule, will draw extensively from the research on structurally related aminoanthraquinones to infer its potential pharmacological profile and guide future research endeavors.

The anthraquinone framework, a planar tricyclic system, is a key structural motif in a variety of biologically active compounds.[2] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as antibacterial and anticancer agents.[2][3][5][7] Their mechanisms of action are often multifaceted, involving DNA intercalation, inhibition of key enzymes like topoisomerase II, and the generation of reactive oxygen species (ROS).[3][5] This guide will delve into the synthesis, potential mechanisms of action, and relevant experimental protocols for evaluating compounds of this class.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-amino-4-(ethylamino)anthraquinone-2-carbonitrile is presented below. This data is crucial for understanding its potential for drug development, including aspects of solubility, membrane permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C17H13N3O2 | ChemBK[1] |

| Molar Mass | 291.3 g/mol | ChemBK[1] |

| Density (Predicted) | 1.38 ± 0.1 g/cm³ | ChemBK[1] |

| Boiling Point (Predicted) | 597.7 ± 50.0 °C | ChemBK[1] |

| Flash Point | 315.3 °C | ChemBK[1] |

| Solubility | 6.7 μg/L at 20°C | ChemBK[1] |

| Vapor Pressure | 0 Pa at 25°C | ChemBK[1] |

Synthesis and Characterization

The synthesis of 1-amino-4-(ethylamino)anthraquinone-2-carbonitrile and its analogs typically involves the nucleophilic substitution of a suitable precursor, most commonly 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromaminic acid).[1][2]

General Synthesis Protocol for 4-Substituted 1-Aminoanthraquinones

A general and efficient method for the synthesis of 4-substituted 1-aminoanthraquinones involves the reaction of bromaminic acid with the desired amine in an aqueous medium.[2]

Experimental Protocol:

-

Dissolution: Dissolve bromaminic acid (1 equivalent) in hot water (70–80°C).

-

Addition of Reagents: Sequentially add the corresponding amine (e.g., ethylamine for the target compound, 1.5 equivalents) and sodium hydrogen carbonate (2 equivalents).

-

Catalysis: Add copper(II) sulfate (catalytic amount) and iron(II) sulfate (catalytic amount).

-

Reaction: Stir the mixture and heat to 90°C. Maintain this temperature for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the disappearance of the starting bromaminic acid.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify with concentrated hydrochloric acid (HCl) to precipitate the product.

-

Filter the precipitate and wash it with a 20% aqueous sodium chloride solution.

-

-

Purification:

-

Dissolve the crude product in hot water.

-

Re-precipitate the pure product by adding concentrated HCl.

-

Filter, wash, and dry the final product.[2]

-

Characterization: The structure of the synthesized compounds is typically confirmed using techniques such as Liquid Chromatography-Mass Spectrometry (LC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[2]

Logical Flow of Synthesis

Caption: General workflow for the synthesis of 4-substituted 1-aminoanthraquinones.

Potential Mechanisms of Action and Biological Activities

While direct studies on 1-amino-4-(ethylamino)anthraquinone-2-carbonitrile are lacking, the broader family of aminoanthraquinones has been extensively studied, particularly for their anticancer properties. The likely mechanisms of action for this compound class are detailed below.

DNA Interaction and Topoisomerase Inhibition

Many anthraquinone derivatives are known to exert their cytotoxic effects by interacting with DNA.[3] This interaction can occur through intercalation, where the planar anthraquinone ring system inserts itself between the base pairs of the DNA double helix. This can lead to the inhibition of DNA replication and transcription, ultimately triggering cell death.

Furthermore, some anthraquinone-amino acid conjugates have been shown to be potent inhibitors of topoisomerase II (TOP2), an enzyme crucial for managing DNA topology during replication.[3] By stabilizing the TOP2-DNA cleavage complex, these compounds can lead to the accumulation of double-strand breaks in DNA, a highly cytotoxic event.

Induction of Apoptosis

Several studies on aminoanthraquinone analogs have demonstrated their ability to induce apoptosis, or programmed cell death, in cancer cells.[8][9] For instance, 1-amino-4-hydroxy-9,10-anthraquinone has been shown to induce apoptosis in human breast adenocarcinoma cells.[8] The apoptotic pathway can be triggered by various upstream events, including DNA damage and the generation of reactive oxygen species.

ROS Generation and Signaling Pathways

Anthraquinones can participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[5] Elevated levels of ROS can induce oxidative stress, which in turn can damage cellular components and activate signaling pathways that lead to apoptosis. One such pathway involves the c-Jun N-terminal kinase (JNK), which can be activated by ROS and subsequently phosphorylate proteins like Bcl-2, promoting cell death.[5]

Potential Signaling Pathway

Caption: Postulated ROS/JNK-mediated apoptotic pathway for aminoanthraquinones.

Experimental Protocols for Biological Evaluation

To assess the potential of 1-amino-4-(ethylamino)anthraquinone-2-carbonitrile as a therapeutic agent, a series of in vitro and in vivo experiments are necessary. The following protocols are based on standard methodologies used for evaluating similar compounds.

In Vitro Cytotoxicity Assay

This assay determines the concentration of the compound required to inhibit the growth of cancer cells.

Experimental Protocol (MTT Assay):

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[3][5]

-

Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

DNA Binding Studies

These studies evaluate the ability of the compound to interact with DNA.

Experimental Protocol (DNA Thermal Denaturation):

-

Sample Preparation: Prepare solutions of calf thymus DNA in a suitable buffer.

-

Compound Addition: Add varying concentrations of the test compound to the DNA solutions.

-

Thermal Denaturation: Slowly heat the samples in a spectrophotometer equipped with a temperature controller.

-

Absorbance Monitoring: Monitor the absorbance at 260 nm as the temperature increases. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured.

-

Data Analysis: An increase in the Tm of the DNA in the presence of the compound indicates stabilization of the DNA double helix, suggesting an intercalative binding mode.[3]

Workflow for In Vitro Evaluation

Caption: A streamlined workflow for the initial in vitro evaluation of the test compound.

Toxicology and Safety Profile

The toxicological profile of 1-amino-4-(ethylamino)anthraquinone-2-carbonitrile is not well-documented in the context of therapeutic use. However, studies on other aminoanthraquinones, such as 1-amino-2,4-dibromoanthraquinone, have indicated potential toxicity, including liver and kidney damage in animal models at high doses.[10][11] Therefore, a thorough toxicological evaluation would be a critical step in the drug development process for this compound. This would involve in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies in animal models to determine its acute and chronic toxicity, as well as its pharmacokinetic and pharmacodynamic properties.

Conclusion and Future Directions

1-amino-4-(ethylamino)anthraquinone-2-carbonitrile represents an under-investigated molecule within a class of compounds known for their significant biological activities. Based on the extensive research on its structural analogs, it is plausible that this compound could exhibit anticancer properties through mechanisms such as DNA interaction, topoisomerase inhibition, and induction of apoptosis.

Future research should focus on:

-

Synthesis and Characterization: Confirmation of an efficient and scalable synthesis route.

-

In Vitro Screening: Comprehensive evaluation of its cytotoxicity against a panel of human cancer cell lines.

-

Mechanism of Action Studies: Elucidation of its specific molecular targets and signaling pathways.

-

In Vivo Efficacy: Assessment of its antitumor activity in preclinical animal models.

-

Toxicology: Thorough investigation of its safety profile.

By systematically exploring these research avenues, the therapeutic potential of 1-amino-4-(ethylamino)anthraquinone-2-carbonitrile and its derivatives can be fully realized, potentially leading to the development of novel anticancer agents.

References

- 1. 1-amino-4-ethylamino-Anthraquinone-2-carbonitrile [chembk.com]

- 2. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, DNA binding, and cytotoxicity of 1,4-bis(2-amino-ethylamino)anthraquinone-amino acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ifmmi.com [ifmmi.com]

- 5. mdpi.com [mdpi.com]

- 6. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Amino-4-hydroxy-9,10-anthraquinone - An analogue of anthracycline anticancer drugs, interacts with DNA and induces apoptosis in human MDA-MB-231 breast adinocarcinoma cells: Evaluation of structure-activity relationship using computational, spectroscopic and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Co(III) Complex of 1-Amino-4-hydroxy-9,10-anthraquinone Exhibits Apoptotic Action against MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-AMINO-2,4-DIBROMOANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. NTP Toxicology and Carcinogenesis Studies of 1-Amino-2,4-Dibromoanthraquinone (CAS No. 81-49-2) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

Disperse Blue 359: A Technical Review of Its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 359 is a synthetic anthraquinone dye primarily utilized in the textile industry for dyeing polyester and its blended fabrics. Its chemical designation is 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile. Beyond its established role in textile coloration, the inherent chemical structure of this compound as an anthraquinone derivative suggests a potential for broader applications in scientific research and drug discovery, areas that are increasingly exploring the pharmacological properties of this class of compounds. This technical guide provides an in-depth review of the known applications of this compound, alongside a forward-looking perspective on its potential in research and development.

Physicochemical Properties and Synthesis

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application. Key properties are summarized in the table below.

| Property | Value |

| CAS Number | 62570-50-7 |

| Molecular Formula | C₁₇H₁₃N₃O₂ |

| Molecular Weight | 291.3 g/mol |

| Appearance | Dark blue powder |

| Solubility | Insoluble in water, slightly soluble in DMSO |

| Density | 1.38 g/cm³ |

The synthesis of this compound involves a multi-step chemical process, which is outlined in the diagram below. A detailed experimental protocol for its laboratory-scale synthesis is provided in the "Experimental Protocols" section.

Synthesis pathway of this compound.

Applications in the Textile Industry

The primary commercial application of this compound is in the dyeing of synthetic fibers, particularly polyester. Its popularity stems from its good color fastness and suitability for various dyeing techniques.

Dyeing Methods

This compound can be applied to textiles through several methods, including high-temperature dyeing, thermosol dyeing, and transfer printing.[1] High-temperature dyeing is a common method for polyester, where the dye is applied under pressure at elevated temperatures to ensure good penetration and fixation.[1] The thermosol process involves padding the fabric with the dye dispersion and then treating it with dry heat. Transfer printing utilizes sublimation to transfer the dye from a printed paper onto the fabric.

Performance and Fastness Properties

The performance of a dye is critically evaluated by its fastness properties, which indicate the resistance of the color to various environmental factors. The table below summarizes the color fastness ratings for this compound on polyester fabric.

| Fastness Property | ISO Rating | AATCC Rating |

| Light Fastness | 5-6 | - |

| Washing Fastness (Fading) | 5 | 4-5 |

| Washing Fastness (Staining) | 4-5 | 5 |

| Perspiration Fastness (Fading) | 5 | 4-5 |

| Perspiration Fastness (Staining) | 4-5 | 5 |

| Ironing Fastness (Fading) | - | 3 |

| Ironing Fastness (Staining) | - | 4 |

Note: Ratings are on a scale of 1 to 5, with 5 being the best.

Workflow for textile dye evaluation.

Applications in Scientific Research and Drug Development

While not as established as its textile applications, the anthraquinone core of this compound presents intriguing possibilities for its use in biomedical research, particularly in the context of drug discovery.

Potential as an Anticancer Agent

Anthraquinone derivatives are a well-known class of compounds with significant anticancer activity.[2] Their planar aromatic structure allows them to intercalate into the DNA double helix, a mechanism that can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells.[2] Furthermore, some anthraquinones are known to inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division.[2] This dual mode of action makes them potent chemotherapeutic agents. While this compound itself has not been extensively studied for its anticancer properties, its structural similarity to other pharmacologically active anthraquinones warrants investigation.

Anticancer mechanism of anthraquinones.

Use as a Fluorescent Probe

The fluorescent properties of anthraquinone derivatives also make them candidates for use as molecular probes in cell biology. Their ability to intercalate into DNA can be harnessed for visualizing nuclear structures. Moreover, their fluorescence characteristics may be sensitive to the local microenvironment, allowing for the study of cellular processes. While specific protocols for this compound are not yet established, the general principles of using fluorescent dyes for cellular imaging can be applied.

Environmental and Toxicological Profile

The environmental fate and toxicity of disperse dyes are of significant concern due to their widespread use and potential for release into aquatic ecosystems. Data on the ecotoxicity of this compound is limited; however, information on the related compound, Disperse Blue 35, provides some insight.

| Ecotoxicity Data for Disperse Blue 35 | |

| Oral LD50 (Rat) | >2000 mg/kg |

Note: This data is for Disperse Blue 35 and should be considered indicative for this compound.

The low water solubility of disperse dyes means they tend to adsorb to sludge in wastewater treatment plants. Biodegradation of anthraquinone dyes can be slow, and there is potential for bioaccumulation. Further research is needed to fully characterize the environmental and toxicological profile of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from patent literature and describes a laboratory-scale synthesis.

Materials:

-

1-Aminoanthraquinone

-

Chlorosulfonic acid

-

N,N-Dimethylformamide (DMF)

-

Ethylamine

-

Sodium cyanide

-

Standard laboratory glassware and equipment

Procedure:

-

Sulfonation: In a reaction vessel, dissolve 1-aminoanthraquinone in DMF. Slowly add chlorosulfonic acid while maintaining the temperature. Heat the mixture to drive the reaction to completion, yielding 1-aminoanthraquinone-2-sulfonic acid.

-

Chlorination: The sulfonic acid derivative is then chlorinated to produce 1-amino-4-chloroanthraquinone-2-sulfonic acid.

-

Amination: React the chlorinated intermediate with ethylamine to substitute the chloro group, forming 1-amino-4-(ethylamino)anthraquinone-2-sulfonic acid.

-

Cyanation: The final step involves the reaction with sodium cyanide to introduce the nitrile group, yielding this compound.

-

Purification: The crude product is purified by recrystallization.

Disclaimer: This is a generalized protocol. Specific reaction conditions, including temperatures, reaction times, and molar ratios, should be optimized based on laboratory-specific equipment and safety protocols. The use of sodium cyanide requires extreme caution and appropriate safety measures.

DNA Intercalation Assay (Conceptual Protocol)

This protocol provides a general framework for investigating the DNA intercalating potential of this compound.

Materials:

-

This compound

-

Calf thymus DNA (ctDNA)

-

Tris-HCl buffer

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a stock solution of ctDNA in Tris-HCl buffer.

-

UV-Vis Titration: To a fixed concentration of this compound, incrementally add aliquots of the ctDNA solution. Record the UV-Vis spectrum after each addition. Hypochromism (decrease in absorbance) and a bathochromic shift (redshift) in the absorption maximum are indicative of intercalation.

-

Fluorescence Titration: To a fixed concentration of ctDNA, incrementally add aliquots of the this compound solution. Record the fluorescence emission spectrum after each addition. Changes in fluorescence intensity can indicate binding to DNA.

-

Data Analysis: Analyze the spectral data to determine the binding constant (K) and the number of binding sites (n).

Topoisomerase II Inhibition Assay (Conceptual Protocol)

This protocol outlines a general method to assess the inhibitory effect of this compound on topoisomerase II.

Materials:

-

This compound

-

Human topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer

-

Agarose gel electrophoresis system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

-

Enzyme Addition: Add topoisomerase II to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow for the enzyme to relax the supercoiled DNA.

-

Termination: Stop the reaction by adding a stop buffer containing a protein denaturant and a loading dye.

-

Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.

-

Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control without the inhibitor.

Fluorescent Staining of Cells (Conceptual Protocol)

This protocol provides a general guideline for using this compound as a fluorescent stain for cellular imaging.

Materials:

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Formaldehyde (for fixing)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Grow cells of interest on a suitable substrate (e.g., glass coverslips) in a culture dish.

-

Staining: Prepare a working solution of this compound in cell culture medium. Remove the existing medium from the cells and replace it with the staining solution.

-

Incubation: Incubate the cells with the dye for a specific period to allow for cellular uptake.

-

Washing: Remove the staining solution and wash the cells several times with PBS to remove excess dye.

-

Fixing (Optional): If desired, fix the cells with a formaldehyde solution.

-

Imaging: Mount the coverslip on a microscope slide and observe the stained cells using a fluorescence microscope with appropriate filter sets for excitation and emission.

Conclusion

This compound is a commercially important dye with well-established applications in the textile industry. Its robust performance and vibrant color make it a preferred choice for dyeing synthetic fibers. Beyond this traditional role, its anthraquinone structure opens up a promising avenue for exploration in scientific research and drug development. The potential for DNA intercalation and topoisomerase II inhibition suggests that this compound and its derivatives could be investigated as novel anticancer agents. Furthermore, its fluorescent properties may be leveraged for the development of new molecular probes for cellular imaging. While further research is needed to fully elucidate its biological activities and toxicological profile, this compound represents a molecule of interest at the intersection of materials science and biomedical research.

References

Molecular formula and weight of Disperse Blue 359

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 359 is a synthetic anthraquinone dye recognized for its application in the textile industry for coloring synthetic fibers, particularly polyester. Its chemical designation is 1-amino-4-(ethylamino)-9,10-dioxoanthracene-2-carbonitrile. This document provides a concise technical overview of the known properties of this compound, including its molecular formula and weight. While its primary use is in materials science, this guide consolidates the available chemical and manufacturing data. Currently, there is a notable absence of published research on the application of this compound in experimental biology or as a therapeutic agent.

Chemical and Physical Properties

This compound is characterized by its specific molecular structure which imparts its distinct blue color and dyeing properties. The fundamental chemical and physical data are summarized below. There is some discrepancy in the reported molecular formula and weight in commercial listings, with the most frequently cited data presented here.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₃N₃O₂ | [1][2] |

| Molecular Weight | 291.30 g/mol | [1][2] |

| Alternate Name | 1-amino-4-(ethylamino)-9,10-dioxoanthracene-2-carbonitrile | [3][4] |

| CAS Number | 62570-50-7 | [1][3] |

| Class | Anthraquinone Dye | [4][5][6] |

| Application | Dyeing of synthetic fibers (e.g., polyester, acetate) | [4][7] |

Synthesis and Manufacturing

The industrial preparation of this compound involves a multi-step chemical synthesis. A patented method outlines a process that includes sulfonation, chlorination, amination, and cyanation.[2] This process is designed to achieve a high-purity product with good color brightness, suitable for textile applications such as inkjet and transfer printing.[4][7]

Manufacturing Workflow

The following diagram illustrates the key stages in the synthesis of this compound as described in the patent literature.

Applications in Textile Dyeing

This compound is a non-ionic dye with low water solubility, making it suitable for dyeing hydrophobic synthetic fibers.[7][8] The dyeing mechanism involves the transfer of the finely dispersed dye from an aqueous medium to the fiber, a process that is accelerated by heat.[9] This method allows the dye molecules to penetrate and bind within the fiber structure, resulting in good color fastness.[7][9] It is particularly valued for its bright blue hue and durability to light and washing.[7]

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and databases reveals a lack of studies on the biological activity of this compound. There is no available information regarding its interaction with biological systems, potential signaling pathway modulation, or toxicological profiles relevant to drug development. Its classification as a disperse dye for textiles suggests that its primary research context is within materials science and industrial chemistry, rather than pharmacology or cell biology.

Experimental Protocols

Beyond the synthesis methods outlined in patent literature, there are no detailed experimental protocols for the use of this compound in a research or drug development context available in the public domain. The primary documented procedures relate to its application in textile dyeing processes.[9][10]

Conclusion

This compound is a well-characterized anthraquinone dye with established applications in the textile industry. Its chemical properties and synthesis are documented, providing a clear understanding of its nature as a colorant. However, for the audience of researchers, scientists, and drug development professionals, it is crucial to note the current absence of data on its biological effects. Future research would be necessary to explore any potential bioactivity and to determine if this compound or its derivatives have any applications beyond materials science.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CN103965648A - this compound preparation method - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 62570-50-7 [chemicalbook.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 7. nbinno.com [nbinno.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. textilelearner.net [textilelearner.net]

- 10. fnatchem.com [fnatchem.com]

The Environmental Impact of Anthraquinone Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Anthraquinone dyes, the second-largest class of synthetic colorants after azo dyes, are extensively used in the textile, paper, and food industries due to their vibrant colors and excellent stability.[1][2][3] However, their complex and stable fused aromatic ring structure makes them resistant to degradation, leading to significant environmental persistence and concern.[3][4][5] This technical guide provides an in-depth analysis of the environmental impact of anthraquinone dyes, focusing on their ecotoxicity, biodegradability, and the underlying mechanisms of their environmental effects.

Ecotoxicity of Anthraquinone Dyes

Anthraquinone dyes exhibit a wide range of toxicities to various organisms, with some demonstrating significant adverse effects on aquatic life and microorganisms.[2][6] Their toxicity is often linked to their chemical structure and their ability to generate reactive oxygen species (ROS), leading to oxidative stress.

Aquatic Toxicity

The acute and chronic toxicity of anthraquinone dyes to aquatic organisms is a primary environmental concern. Standardized ecotoxicological tests are used to determine the median lethal concentration (LC50) and the median effective concentration (EC50). A lower LC50 or EC50 value indicates higher toxicity.

Table 1: Aquatic Toxicity of Selected Anthraquinone Dyes

| Dye Name | Organism | Endpoint | Concentration | Reference |

| Dermocybin | Daphnia similis | EC50 (48h) | 0.51 mg/L | [2] |

| Ceriodaphnia dubia | IC10 (7d) | 0.13 mg/L | [2] | |

| Danio rerio (zebrafish) embryos | LC50 (extrapolated) | 2.44 mg/L | [2] | |

| Emodin | Daphnia similis | EC50 | 130 µg/L | |

| Danio rerio (zebrafish) embryos | LC50 | 25 µg/L | ||

| Reactive Blue 19 (RB19) | Fish | LC50 | 1500 mg/L (estimated) | |

| Vat Green 3 | Daphnia similis | EC50 | 6.9 mg/L | [7] |

| Pseudokirchneriella subcapita | IC50 | 0.5 mg/L | [7] | |

| Disperse Blue 1 | Rat | Oral LD50 | 1.2 to < 6.3 g/kg bw | [8] |

| Solvent Green 3 | Rat | Oral LD50 | 3 to >15 g/kg of body weight | [9] |

Cytotoxicity and Genotoxicity

Beyond aquatic toxicity, several anthraquinone dyes have been shown to be cytotoxic to various cell lines and genotoxic, meaning they can damage genetic material.

Table 2: Cytotoxicity and Genotoxicity of Selected Anthraquinone Dyes

| Dye Name | Cell Line/Organism | Endpoint | Result | Reference |

| Alizarin Red S | HepG2, HeLa, TK-6 cells | Cytotoxicity | Reduction in cell viability at 500 µM | |

| Disperse Blue 1 | Salmonella typhimurium | Mutagenicity (Ames test) | Weakly mutagenic | [8] |

| Reactive Blue 4 (RB4) | Human fibroblast cells | Cytotoxicity | High toxicity (35% viability) | [4] |

| Remazol Brilliant Blue R (RBBR) | Human fibroblast cells | Cytotoxicity | High toxicity (40% viability) | [4] |

| Acid Blue 129 (AB129) | Human fibroblast cells | Cytotoxicity | High toxicity (34% viability) | [4] |

Biodegradation of Anthraquinone Dyes

The fused aromatic structure of anthraquinone dyes makes them generally resistant to biodegradation.[3] However, various microorganisms, including bacteria and fungi, have been shown to decolorize and degrade these dyes, often through enzymatic action.[2][4]

Microbial Degradation

Microbial degradation can occur under both aerobic and anaerobic conditions. The process often involves an initial reduction reaction that cleaves the chromophore, leading to decolorization.[10] This is followed by the breakdown of the resulting aromatic amines into smaller, less complex molecules.

Table 3: Microbial Degradation of Selected Anthraquinone Dyes

| Dye Name | Microorganism | Degradation/Decolorization (%) | Time | Conditions | Reference |

| Reactive Blue 19 (RB19) | Enterobacter sp. F NCIM 5545 | 99.7% | - | Anaerobic, with glucose | [10] |

| Vat Brown R | Pseudomonas aeruginosa NCH | 90.34% | 18 h | Aerobic, pH 9.76, 34.69°C | [11][12] |

| Disperse Blue 2BLN | Aspergillus sp. XJ-2 | 93.3% | 120 h | Microaerophilic | |

| Reactive Blue 4 (RB4) | Trametes hirsuta D7 | 90% | - | Immobilized biomass | [4][13] |

| Remazol Brilliant Blue R (RBBR) | Trametes hirsuta D7 | 95% | - | Immobilized biomass | [4][13] |

| Acid Blue 129 (AB129) | Trametes hirsuta D7 | 96% | - | Immobilized biomass | [4][13] |

Biodegradation Kinetics

The rate of biodegradation is a critical factor in assessing the environmental persistence of anthraquinone dyes. Kinetic studies often model the degradation process to determine parameters like the maximum degradation rate (Vmax) and the Michaelis constant (Km).

Table 4: Biodegradation Kinetic Parameters for Vat Brown R by Pseudomonas aeruginosa NCH

| Kinetic Model | Vmax (mg L⁻¹ h⁻¹) | Km (mg L⁻¹) | Reference |

| Michaelis-Menten | 29.1 | 25.2 | [11][12] |

| Lineweaver-Burk | 30.12 | 26.91 | [11][12] |

| Eadie-Hofstee | 30.23 | 27.29 | [11][12] |

Concentrations in Industrial Effluents

The concentration of anthraquinone dyes in textile industry wastewater can vary significantly depending on the specific dyeing processes and wastewater treatment methods employed. These concentrations are a key factor in determining the overall environmental load and potential impact. Up to 50% of the dyes used in textile dyeing may remain unfixed to the fiber and contaminate the industrial wastewater.[14] The release of these dyes can range from as low as 2% to as high as 50% of the initial concentration used.[10]

Mechanisms of Toxicity and Degradation

Signaling Pathways in Toxicity

The toxicity of anthraquinone dyes is often mediated through the induction of oxidative stress and the subsequent activation of cellular signaling pathways.

-

Reactive Oxygen Species (ROS) and Oxidative Stress: Many anthraquinone dyes can undergo redox cycling, leading to the generation of ROS. This can cause damage to cellular components like DNA, proteins, and lipids.

-

MAPK/JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, is activated in response to various cellular stresses, including oxidative stress.[15][16] Activation of the JNK pathway by anthraquinone dyes can lead to apoptosis (programmed cell death).[15]

-

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins.[17][18][19] Exposure to substances that induce oxidative stress can lead to the activation of the Nrf2 pathway as a protective response.[17][20]

Degradation Pathways

The biodegradation of anthraquinone dyes involves the enzymatic breakdown of the complex dye molecule into simpler, less harmful compounds. The specific degradation pathway can vary depending on the dye's structure and the microorganisms involved.

A common initial step is the reductive cleavage of the anthraquinone ring, followed by further degradation of the resulting intermediates. For example, the degradation of Disperse Blue 2BLN by Aspergillus sp. XJ-2 involves the initial cleavage of the chromophoric group.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Aquatic Toxicity Testing

OECD 202: Daphnia sp. Acute Immobilisation Test

-

Objective: To determine the acute toxicity of a substance to Daphnia magna.

-

Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. Immobilisation is recorded at 24 and 48 hours and compared to a control group.

-

Procedure:

-

Prepare a series of at least five concentrations of the test substance in a suitable medium.

-

Use juvenile daphnids (<24 hours old).

-

Expose groups of daphnids (e.g., 20 daphnids per concentration, divided into four replicates) to each test concentration and a control.

-

Incubate at 20 ± 2 °C with a 16-hour light/8-hour dark photoperiod.

-

Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Calculate the 48-hour EC50 value, which is the concentration that immobilizes 50% of the daphnids.[2][21]

-

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

-

Objective: To determine the effects of a substance on the growth of freshwater microalgae.[1][11]

-

Principle: Exponentially growing algal cultures are exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured by changes in biomass.[1][22]

-

Procedure:

-

Prepare a nutrient-rich growth medium and inoculate with a selected algal species (e.g., Pseudokirchneriella subcapitata).

-

Expose the algal cultures to at least five concentrations of the test substance and a control, with three replicates per concentration.

-

Incubate the cultures under continuous fluorescent illumination at a constant temperature for 72 hours.

-

Measure the algal biomass (e.g., by cell counts or spectrophotometric absorbance) at least every 24 hours.

-

Calculate the average specific growth rate for each concentration.

-

Determine the EC50 value, which is the concentration causing a 50% reduction in growth rate compared to the control.[7]

-

Genotoxicity Assays

Ames Test (Bacterial Reverse Mutation Assay)

-

Objective: To assess the mutagenic potential of a chemical compound.[23][24]

-

Principle: The test uses mutant strains of Salmonella typhimurium that cannot synthesize the amino acid histidine (his-). The assay measures the ability of a test chemical to cause a reverse mutation to the his+ phenotype, allowing the bacteria to grow on a histidine-free medium.[8][23]

-

Procedure:

-

Prepare cultures of the appropriate S. typhimurium strains.

-

Mix the bacterial culture with the test compound (with and without a metabolic activation system like S9 mix) and a small amount of histidine.

-

Pour the mixture onto a minimal glucose agar plate (lacking histidine).

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies. A significant, dose-dependent increase in the number of colonies compared to the control indicates a mutagenic effect.[25]

-

In Vitro Micronucleus Assay

-

Objective: To detect damage to chromosomes or the mitotic apparatus.

-

Principle: The assay identifies micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

-

Procedure:

-

Culture appropriate cells (e.g., human lymphocytes or a suitable cell line) and expose them to at least three concentrations of the test substance for a defined period (e.g., 3-24 hours).

-

In the cytokinesis-block method, add cytochalasin B to prevent cell division after nuclear division, resulting in binucleated cells.

-

Harvest, fix, and stain the cells.

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[3][26]

-

Comet Assay (Single Cell Gel Electrophoresis)

-

Objective: To detect DNA damage in individual cells.[27]

-

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[4][27][28]

-

Procedure:

-

Prepare a suspension of single cells and mix with low-melting-point agarose.

-

Layer the cell/agarose mixture onto a microscope slide pre-coated with normal melting point agarose.

-

Immerse the slides in a lysis solution to remove cell membranes and proteins.

-

Place the slides in an electrophoresis tank with an alkaline or neutral buffer to unwind the DNA.

-

Apply an electric field to draw the negatively charged DNA towards the anode.

-

Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.

-

Analyze the comet images using appropriate software to quantify the extent of DNA damage (e.g., % tail DNA).[4]

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate, identify, and quantify anthraquinone dyes and their degradation products in a sample.

-

Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent, causing them to separate as they flow through the column.

-

Procedure:

-

Sample Preparation: Filter the aqueous sample to remove particulate matter. Depending on the complexity of the sample, solid-phase extraction (SPE) may be used to concentrate the analytes and remove interfering substances.

-

Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column). Use a mobile phase gradient (e.g., a mixture of acetonitrile and an aqueous buffer) to elute the compounds from the column.

-

Detection: Use a detector, such as a diode-array detector (DAD) or a mass spectrometer (MS), to detect the separated compounds as they exit the column.

-

Quantification: Compare the peak areas or heights of the analytes to those of known standards to determine their concentrations.[18][29]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To identify and quantify volatile and semi-volatile organic compounds, including some degradation products of anthraquinone dyes.

-

Principle: The sample is vaporized and separated into its components in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification.

-

Procedure:

-

Sample Preparation: Extract the organic compounds from the aqueous sample using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The extract is then concentrated. For non-volatile compounds, a derivatization step may be necessary to make them suitable for GC analysis.[20][30][31]

-

GC Separation: Inject the prepared sample into the GC, where it is vaporized and carried by an inert gas through a long, thin column. The column separates the compounds based on their boiling points and interactions with the column's stationary phase.

-

MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer. The resulting mass spectrum is a "fingerprint" of the molecule, which can be compared to a library of known spectra for identification.

-

Quantification: The abundance of specific ions is used to quantify the amount of each compound present.[19][32]

-

Conclusion

Anthraquinone dyes pose a significant environmental challenge due to their persistence and potential toxicity. This guide has provided a comprehensive overview of their environmental impact, including quantitative data on their ecotoxicity and biodegradability, detailed experimental protocols for their assessment, and insights into the molecular mechanisms underlying their effects. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is crucial for developing more environmentally benign alternatives and for implementing effective remediation strategies to mitigate the environmental footprint of these widely used colorants. Future research should focus on expanding the toxicological and biodegradation data to a wider range of anthraquinone dyes and their degradation products, as well as further elucidating the intricate signaling pathways involved in their toxicity.

References

- 1. Degradation of anthraquinone dye C.I. Reactive Blue 19 in aqueous solution by ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bacterial degradation of anthraquinone dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Degradation of Anthraquinone Dyes from Effluents: A Review Focusing on Enzymatic Dye Degradation with Industrial Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mycoremediation of anthraquinone dyes from textile industries: a mini-review [biotechnologia-journal.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Constitutive activity of JNK2 alpha2 is dependent on a unique mechanism of MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Solvent Green 3 - Toxicity of Military Smokes and Obscurants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Frontiers | Microbial decolorization of anthraquinone dyes: batch and continuous treatment systems - a mini-review [frontiersin.org]

- 11. Decolorization of anthraquinone-based dye (Vat Brown R) by Pseudomonas aeruginosa NCH - Optimization and kinetic study | Indian Journal of Biochemistry and Biophysics (IJBB) [or.niscpr.res.in]

- 12. op.niscair.res.in [op.niscair.res.in]

- 13. Mycoremediation of anthraquinone dyes from textile industries: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Decolorization of Anthraquinonic Dyes from Textile Effluent Using Horseradish Peroxidase: Optimization and Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Understanding MAPK Signaling Pathways in Apoptosis [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. frontiersin.org [frontiersin.org]

- 20. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sono-degradation of Reactive Blue 19 in aqueous solution and synthetic textile industry wastewater by nanoscale zero-valent aluminum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. dergi-fytronix.com [dergi-fytronix.com]

- 24. researchgate.net [researchgate.net]

- 25. Activation of the Jnk signaling pathway by a dual-specificity phosphatase, JSP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. ACID BLUE 80 - Ataman Kimya [atamanchemicals.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Biodegradation of acid dyes by an immobilized laccase: an ecotoxicological approach - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 31. Photocatalytic degradation of Vat Green 03 textile dye, using the Ferrihydrite-Modified Diatomite with TiO2 /UV process. – Oriental Journal of Chemistry [orientjchem.org]

- 32. Activation of the JNK pathway by distantly related protein kinases, MEKK and MUK - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Health and Safety of Disperse Blue 359

Disclaimer: This document provides a comprehensive overview of the currently available health and safety information for Disperse Blue 359. It is intended for researchers, scientists, and drug development professionals. A critical finding of this review is the significant lack of specific toxicological data for this compound. Therefore, this guide also includes a comparative analysis of other Disperse Blue dyes to provide context on potential hazards within this chemical class. This information should not be extrapolated to predict the precise toxicological profile of this compound.

Executive Summary: this compound

This compound is a synthetic dye used in the textile industry. A thorough review of publicly available safety data reveals a notable absence of quantitative toxicological information. The primary safety data sheet for this compound indicates that key toxicological endpoints have not been evaluated. This significant data gap precludes a comprehensive risk assessment for this compound. The following sections detail the limited available information and provide context by summarizing data from structurally related Disperse Blue dyes.

Health and Safety Data for this compound

The Safety Data Sheet (SDS) for this compound states that there is no data available for the most critical toxicological endpoints.[1] This information is summarized in the table below.

| Toxicological Endpoint | Quantitative Data |

| Acute Toxicity | |

| Oral | No data available |

| Dermal | No data available |

| Inhalation | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| STOT - Single Exposure | No data available |

| STOT - Repeated Exposure | No data available |

| Aspiration Hazard | No data available |

STOT: Specific Target Organ Toxicity

First Aid Measures for this compound

In the absence of specific toxicological data, standard precautionary first aid measures are recommended.[1]

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse with pure water for at least 15 minutes and consult a physician. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

Comparative Toxicological Data of Other Disperse Blue Dyes

To provide a broader understanding of the potential hazards associated with this class of dyes, this section summarizes the available toxicological data for other Disperse Blue compounds. It is crucial to reiterate that these compounds are chemically distinct from this compound, and their data is presented for informational purposes only.

Acute Toxicity Data

| Compound | CAS Number | Test | Species | Route | Value | Reference |

| Disperse Blue 1 | 2475-45-8 | LD50 | Rat | Oral | 1,200 - <6,300 mg/kg bw | [2] |

| Disperse Blue 35 | 12222-75-2 | LD50 | Rat | Oral | >2,000 mg/kg | [3] |

| Disperse Blue 14 | 2475-44-7 | LD50 | Mouse | Intravenous | 180 mg/kg |

Irritation and Sensitization Data

| Compound | CAS Number | Finding | Reference |

| Disperse Blue 1 | 2475-45-8 | May cause skin irritation. Causes serious eye damage. May cause skin sensitization. | [4] |

| Disperse Blue 14 | 2475-44-7 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [5][6] |

| Disperse Blue 35 | 12222-75-2 | Mild skin sensitizer. Mild eye irritant. | [3] |

| Disperse Blue 106 & 124 | 68516-81-4 / 61951-51-7 | Common causes of textile contact dermatitis and serve as screening allergens. | [7][8][9][10] |

Carcinogenicity and Mutagenicity Data

| Compound | CAS Number | Classification/Finding | Reference |

| Disperse Blue 1 | 2475-45-8 | IARC Group 2B: Possibly carcinogenic to humans. Reasonably anticipated to be a human carcinogen by NTP. Caused urinary bladder tumors in rats. | [11][12] |

| Disperse Blue 1 | 2475-45-8 | Mutagenicity: Weakly mutagenic in S. typhimurium. Caused sister chromatid exchange and chromosomal aberrations in Chinese hamster ovary cells. | [2][11] |

Standard Experimental Protocols in Toxicology

Given the absence of specific experimental data for this compound, this section outlines the methodologies for key toxicological assays that would be required to assess its safety profile.

Workflow for Chemical Hazard Assessment

The following diagram illustrates a typical workflow for assessing the toxicological hazards of a chemical substance.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a chemical's potential to cause DNA mutations.[13][14] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own). The assay measures the rate at which the test chemical causes reverse mutations, allowing the bacteria to synthesize histidine and grow on a histidine-free medium.

Experimental Protocol Overview:

-

Strain Selection: Several specially constructed strains of S. typhimurium are used to detect different types of mutations (e.g., frameshift, base-pair substitutions).[13]

-

Metabolic Activation: The test is performed with and without the addition of a rat liver extract (S9 fraction) to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[15][16]

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance on agar plates with a minimal amount of histidine. This initial histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to occur.[14]

-

Incubation: The plates are incubated at 37°C for 48-72 hours.[14]

-

Scoring: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control plates.

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is used to assess the acute oral toxicity of a substance. It is an alternative to the classical LD50 test and is designed to use fewer animals and reduce suffering by using signs of toxicity, rather than death, as the primary endpoint.[17][18][19][20]

Experimental Protocol Overview:

-

Sighting Study: A preliminary study is conducted on single animals dosed sequentially to identify the appropriate starting dose for the main study. Dosing starts at a level expected to produce some toxicity (e.g., 300 mg/kg) and is adjusted up or down based on the outcome.[18]

-

Main Study: Groups of animals (typically 5 of one sex, usually female rats) are dosed at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[18][21]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[18]

-

Endpoint: The test is stopped when the dose causing evident toxicity or no more than one death is identified, or when no effects are seen at the highest dose. The results are used to classify the substance according to the Globally Harmonized System (GHS).

OECD Test Guidelines 404 (Dermal) and 405 (Eye) Irritation/Corrosion

These guidelines detail the procedures for assessing the potential of a substance to cause skin and eye irritation or corrosion.[22][23][24][25][26][27][28][29] A tiered, weight-of-evidence approach is strongly recommended, prioritizing in vitro and ex vivo methods before any in vivo (animal) testing is considered.

Experimental Protocol Overview (In Vivo):

-

Test Animal: The albino rabbit is the recommended species.

-

OECD 404 (Skin): The test substance (0.5 mL or 0.5 g) is applied to a small patch of shaved skin for a 4-hour exposure period. The site is then cleaned.[29]

-

OECD 405 (Eye): A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.[24][27]

-

Observation: For both tests, animals are observed for a set period (up to 14 days for skin, 21 days for eyes) and lesions (erythema, edema for skin; corneal opacity, iritis, conjunctival redness for eyes) are scored at specific intervals.[26][29]

-

Endpoint: The severity and reversibility of the observed effects determine the classification of the substance as an irritant or corrosive.

Conclusion and Recommendations

There is a critical lack of publicly available health and safety data for this compound. The "no data available" status for nearly all toxicological endpoints prevents a meaningful risk assessment. While data from other Disperse Blue dyes, such as Disperse Blue 1 and Disperse Blue 35, indicate potential for skin sensitization, irritation, and, in some cases, carcinogenicity, these findings cannot be directly applied to this compound.

For researchers, scientists, and drug development professionals, it is strongly recommended that a comprehensive toxicological evaluation of this compound be conducted, following established international guidelines such as those from the OECD. This should include, at a minimum, assessments for genotoxicity (Ames test), acute toxicity, skin and eye irritation, and skin sensitization. Until such data becomes available, this compound should be handled with significant caution, employing stringent engineering controls and personal protective equipment to minimize all potential routes of exposure.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]